molecular formula C8H7Cl2NOS B158063 Benzamide, 2,6-dichloro-N-(hydroxymethyl)thio- CAS No. 1953-89-5

Benzamide, 2,6-dichloro-N-(hydroxymethyl)thio-

Cat. No. B158063
CAS RN: 1953-89-5
M. Wt: 236.12 g/mol
InChI Key: XRONASRTKCDKMP-UHFFFAOYSA-N
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Description

Benzamide, 2,6-dichloro-N-(hydroxymethyl)thio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioether derivative of benzamide and is commonly referred to as DMHTB. DMHTB has been found to possess several biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In

Mechanism of Action

The mechanism of action of DMHTB is not fully understood, but it is believed to involve the inhibition of HDAC activity. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histones, which results in the repression of gene transcription. DMHTB inhibits HDAC activity by binding to the active site of the enzyme, which prevents the removal of acetyl groups from histones. This results in the activation of gene transcription, which can lead to various biological effects.
Biochemical and Physiological Effects:
DMHTB has been found to possess several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory cytokines. DMHTB has also been found to reduce oxidative stress and protect against oxidative damage. These effects make DMHTB a promising candidate for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMHTB has several advantages for laboratory experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. DMHTB has also been extensively studied, and its biological activities are well-characterized. However, there are some limitations to using DMHTB in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, DMHTB has been found to have low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMHTB. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of DMHTB. Another area of research is the investigation of the effects of DMHTB on epigenetic modifications other than histone acetylation. Additionally, the potential therapeutic applications of DMHTB in the treatment of cancer and inflammatory diseases warrant further investigation. Overall, DMHTB is a promising compound with several potential applications in scientific research.

Synthesis Methods

The synthesis of DMHTB involves the reaction of 2,6-dichlorobenzamide with hydroxymethylthiol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The synthesis method of DMHTB is well-established and has been reported in several research articles.

Scientific Research Applications

DMHTB has been extensively studied for its potential applications in scientific research. It has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. DMHTB has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. This makes DMHTB a promising candidate for epigenetic studies.

properties

CAS RN

1953-89-5

Molecular Formula

C8H7Cl2NOS

Molecular Weight

236.12 g/mol

IUPAC Name

2,6-dichloro-N-(hydroxymethyl)benzenecarbothioamide

InChI

InChI=1S/C8H7Cl2NOS/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3,12H,4H2,(H,11,13)

InChI Key

XRONASRTKCDKMP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C(=NCO)S)Cl

SMILES

C1=CC(=C(C(=C1)Cl)C(=S)NCO)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=S)NCO)Cl

Other CAS RN

1953-89-5

Origin of Product

United States

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